Molecular Weight and Linker Length Differentiation for Charge Control Agent Dispersion
This compound (MW 660.80 g/mol ) possesses a longer, more flexible oligo(ethylene glycol) linker compared to shorter-chain or rigid aromatic-bridged dipyridinium salts. This structural feature is hypothesized to provide superior solubility and dispersibility in non-polar toner binder resins, a critical performance attribute for charge control agents where poor dispersion leads to uneven charge distribution. This contrasts directly with rigid, short-linked analogs like N,N'-methylenebis(pyridinium) di(tetraphenylborate), which has a molecular weight of approximately 578 g/mol [1]. Note: Direct comparative dispersion data is not available; this represents a class-level inference based on molecular structure.
| Evidence Dimension | Molecular Weight and Linker Flexibility |
|---|---|
| Target Compound Data | 660.80 g/mol; Linker: -CH2CH2OCH2CH2OCH2CH2OCH2CH2- (8 atoms in chain backbone) |
| Comparator Or Baseline | N,N'-methylenebis(pyridinium) di(tetraphenylborate): ~578 g/mol; Linker: -CH2- (1 atom) |
| Quantified Difference | MW difference: +82.8 g/mol; significantly different linker length and flexibility |
| Conditions | Structural analysis; no direct comparative performance assay available for this specific compound. |
Why This Matters
For procurement of charge control agents, molecular weight and linker flexibility are key predictors of resin compatibility and dispersion quality, directly impacting toner charge uniformity and print performance.
- [1] Eastman Kodak Company. (1991). U.S. Patent No. 5,070,203. N,N'-substitutedbis(pyridinium) salts. Washington, DC: U.S. Patent and Trademark Office. View Source
